molecular formula C19H15ClF2N2OS B2923820 2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide CAS No. 932985-86-9

2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide

Cat. No. B2923820
CAS RN: 932985-86-9
M. Wt: 392.85
InChI Key: GDICJKLWMXYDSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core benzamide and thiazole structures, followed by the introduction of the halogen atoms through halogenation reactions . The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and halogen atoms. The benzamide and thiazole groups would likely contribute to the overall polarity of the molecule, while the halogen atoms would likely be involved in various intermolecular interactions .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the benzamide and thiazole groups suggests that it might be involved in reactions typical of these functional groups . The halogen atoms could also potentially be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups and halogen atoms would likely result in a relatively high molecular weight . The compound’s polarity, solubility, and reactivity would also be influenced by these structural features .

Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism of Orexin Receptor Antagonists : A study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, a compound related to orexin 1 and 2 receptor antagonists, highlighted its metabolism and pharmacokinetics in humans. The study found that the drug and its metabolites were almost entirely eliminated over a 9-day period, primarily via feces, with only a small fraction excreted in urine. This work provides insights into the metabolism pathways and elimination characteristics of similar compounds, potentially guiding future research on the pharmacokinetics of related benzamide derivatives (Renzulli et al., 2011).

Imaging and Diagnostic Applications

Amyloid and FDG Imaging in Alzheimer's Disease : Another study relevant to the broader context of benzamide derivatives focused on the use of PET imaging with N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole ((11)C-PIB) and (18)F-fluorodeoxyglucose ((18)F-FDG) to understand the progression of Alzheimer's disease. The research documented dynamic changes in amyloid deposition and glucose metabolism at different stages of the disease, offering a potential application area for benzamide derivatives in diagnostic imaging (Kadir et al., 2012).

Therapeutic Efficacy and Safety

Antifungal Activity of Sertaconazole : Nasarre et al. (1992) conducted a study on the efficacy and safety of sertaconazole, an antimycotic agent, in treating Pityriasis versicolor. This study demonstrated the therapeutic potential of benzothiophene derivatives, closely related to benzamide compounds, in treating fungal infections. All patients achieved cure with excellent drug safety profiles, illustrating the potential of similar compounds in dermatological applications (Nasarre et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which the compound is used .

Future Directions

The potential future directions for research on this compound could be quite broad, given its complex structure and the variety of reactions it could potentially undergo. It might be of interest in the fields of organic chemistry, medicinal chemistry, or materials science, among others .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF2N2OS/c1-11-16(26-19(24-11)12-4-2-5-13(21)10-12)8-9-23-18(25)17-14(20)6-3-7-15(17)22/h2-7,10H,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDICJKLWMXYDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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